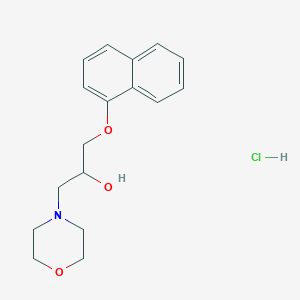
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.82
Vorbereitungsmethoden
The synthesis of 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of morpholine with 3-chloropropane-1,2-diol to form 1-morpholino-3-chloropropan-2-ol. This intermediate is then reacted with naphthalen-1-ol in the presence of a base to yield 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or naphthalen-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. As an impurity of Propranolol, it may share some of the mechanisms of action of Propranolol, which is a β-adrenergic blocker. This means it can bind to β-adrenergic receptors, inhibiting their activation and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be compared with similar compounds such as Propranolol and its derivatives. Propranolol is a well-known β-adrenergic blocker used in the treatment of hypertension and other cardiovascular conditions. The unique aspect of this compound lies in its morpholino group, which may confer different pharmacological properties compared to Propranolol .
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another derivative of Propranolol with similar properties.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,19H,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCXNXJJXXXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)
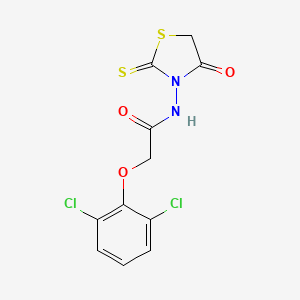
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)
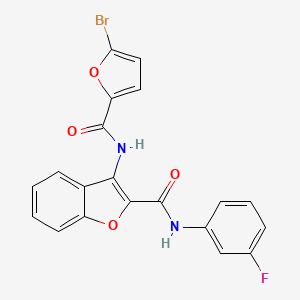
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2540858.png)
![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)
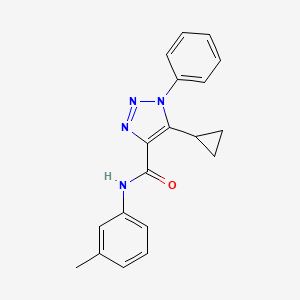
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)
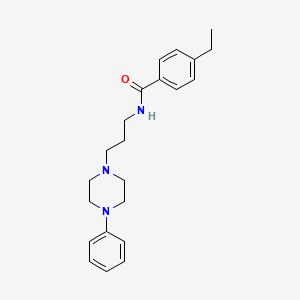
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
![2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
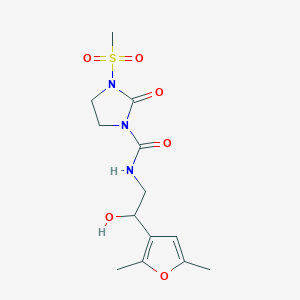
![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)
